Methyl trityl-D-serinate

Description

Role as a Privileged Building Block in Stereoselective Synthesis

In the vocabulary of organic chemistry, a "privileged building block" is a versatile molecular fragment that can be used to synthesize a wide range of biologically active compounds. Methyl trityl-D-serinate fits this description perfectly due to its application in stereoselective synthesis—chemical reactions that control the formation of stereoisomers. nih.gov

Its primary role is in peptide synthesis, where the precise sequence and stereochemistry of amino acids are critical for biological function. chemimpex.com The trityl group on the nitrogen atom prevents unwanted side reactions and helps to avoid the loss of stereochemical purity (racemization) at the chiral center during the coupling of amino acids. nih.govnih.gov For instance, the use of a trityl protecting group has been shown to suppress racemization of cysteine residues during solid-phase peptide synthesis. nih.gov

Beyond standard peptides, this compound is a precursor for synthesizing more unusual peptide structures and natural products. Research has demonstrated its use in the synthesis of dipeptides containing aziridine (B145994) rings, which are structural motifs found in some natural products. semanticscholar.org It has also been employed in the synthesis of lantibiotics, a class of complex, polycyclic antibacterial peptides that contain unusual amino acids. The controlled, stereoselective introduction of the D-serine unit is a key step in building these intricate molecules. The compound's utility extends to the synthesis of various amino acid derivatives, where the D-serine backbone is modified to create novel building blocks for drug discovery and materials science. uni-saarland.de

Historical Development and Evolution of Synthetic Applications

The story of this compound is intrinsically linked to the development of protecting group chemistry in organic synthesis. wikipedia.org The trityl group was first introduced as a protecting group for primary hydroxyl functions in the early 20th century and was later adapted for use with amines and thiols. umich.edu Its application in peptide chemistry began as chemists sought reliable methods to assemble peptides without racemization and with high yields. csic.es The trityl group was proposed as a protecting group for the thiol side chain of cysteine in 1962, valued for its cleavage under conditions that did not affect disulfide bonds. researchgate.net

The evolution of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, created a significant demand for amino acid derivatives with a variety of protecting groups compatible with the synthetic workflow. wikipedia.org The trityl group found a niche in this methodology, particularly in strategies that required mild deprotection conditions. cblpatras.gr Initially used for protecting the side chains of amino acids like cysteine, histidine, and serine, its use was extended to the protection of the main-chain α-amino group. cblpatras.grcsic.esresearchgate.net

The synthesis of N-trityl amino acids, including serine derivatives, was explored using various methods, such as reacting the amino acid methyl ester with trityl chloride. semanticscholar.orgcsic.es Early applications focused on solution-phase and solid-phase peptide synthesis. sigmaaldrich.com Over time, as synthetic targets became more complex, the applications of building blocks like this compound evolved. Chemists began to use it not just for linear peptides, but as a chiral starting material for the total synthesis of complex natural products and peptidomimetics, where the D-serine unit provides a key stereochemical anchor point for subsequent transformations. uni-saarland.deresearchgate.net This progression from a simple protected amino acid to a versatile chiral building block illustrates its enduring value in the field of stereoselective organic synthesis.

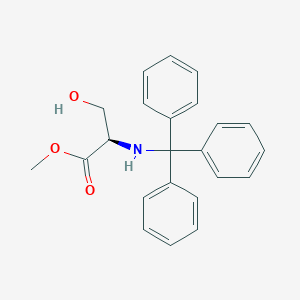

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-hydroxy-2-(tritylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWQKKSNNYYEK-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Trityl D Serinate

N-Protection of D-Serine Derivatives

The synthesis of Methyl trityl-D-serinate typically begins with the protection of the functional groups of the D-serine backbone. This involves the esterification of the carboxylic acid and the subsequent protection of the primary amine.

Esterification Reactions for Methyl Ester Formation

The initial step in the synthesis is the conversion of D-serine to its methyl ester derivative, D-serine methyl ester. A common and effective method for this transformation is the Fischer esterification. One established protocol involves the treatment of D-serine with thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). semanticscholar.org In this reaction, thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (HCl) in situ, which catalyzes the esterification of the carboxylic acid. The reaction mixture is typically heated to drive the equilibrium towards the formation of the methyl ester. semanticscholar.org An excess of methanol is used as both the solvent and the reactant. Upon completion, the solvent is removed under reduced pressure, and the product, D-serine methyl ester hydrochloride, is often obtained as a white crystalline solid. semanticscholar.org

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

| D-serine | Thionyl chloride (SOCl₂) | Methanol (MeOH) | 0 °C to 80 °C | 22 hours | D-serine methyl ester hydrochloride | 97.8% | semanticscholar.org |

Tritylation Strategies for Amine Protection

Following the formation of the methyl ester, the next crucial step is the selective protection of the α-amino group with a trityl (triphenylmethyl, Tr) group. This is typically achieved by reacting the D-serine methyl ester hydrochloride with trityl chloride in the presence of a base. semanticscholar.orglsu.edu The base is essential to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

The tritylation of D-serine methyl ester is commonly performed in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform. semanticscholar.orglsu.edu Triethylamine (B128534) (Et₃N) is frequently used as the base due to its suitable basicity and volatility, which facilitates its removal after the reaction. semanticscholar.org The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed for several hours. semanticscholar.org Optimization of the reagent stoichiometry is critical; typically, equimolar amounts of the serine derivative and trityl chloride are used, with a slight excess of the base to ensure complete reaction. semanticscholar.org Alternative methods for tritylation have been explored, such as using trityl chloride as a solid added portion-wise or dissolved in a solvent like chloroform. lsu.edu For other types of substrates, metallic catalysis has been shown to facilitate tritylation reactions, which could represent an area for further optimization. google.com Another approach for the tritylation of alcohols involves the use of a recyclable Lewis acid-based ionic liquid, which offers advantages in terms of catalyst reuse and mild reaction conditions. acs.org

| Substrate | Reagent | Base | Solvent | Temperature | Reaction Time | Product | Reference |

| D-serine methyl ester hydrochloride | Trityl chloride | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 °C | 2 hours | This compound | semanticscholar.org |

| L-threonine methyl ester hydrochloride | Trityl chloride | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | N-trityl-L-threonine methyl ester | lsu.edu |

A key challenge in the synthesis of this compound is achieving chemoselective N-tritylation over O-tritylation of the side-chain hydroxyl group. The primary amine of the serine derivative is generally more nucleophilic than the primary hydroxyl group, which kinetically favors the formation of the N-trityl bond under standard reaction conditions. lsu.edu The use of a hindered base like triethylamine helps to deprotonate the ammonium (B1175870) salt to the more reactive free amine without significantly promoting the deprotonation of the less acidic hydroxyl group. The steric bulk of the trityl group also contributes to the selectivity, as the less sterically hindered amine is more accessible for attack. While the protocols for the synthesis of this compound and its analogs demonstrate high chemoselectivity for N-protection, careful control of reaction conditions such as temperature and reaction time is important to minimize potential side reactions, including O-tritylation. semanticscholar.orglsu.edu The principles of chemoselective protection are crucial in peptide synthesis, where different functional groups need to be selectively masked and unmasked. beilstein-journals.orgacs.org

Reaction Conditions and Reagent Optimization

Precursor-Based Synthesis Routes

While the linear synthesis starting from D-serine is the most direct approach, precursor-based or convergent strategies can also be conceptualized for the synthesis of this compound, particularly in the context of creating more complex derivatives.

Convergent Synthesis Approaches

Protective Group Chemistry: the Trityl Moiety in Methyl Trityl D Serinate

Deprotection Methodologies for the N-Trityl Group

The removal of the N-trityl group can be accomplished through several methods, with acid-labile cleavage being the most common.

The N-trityl group is readily cleaved by treatment with Brønsted or Lewis acids. total-synthesis.com The mechanism involves the protonation or coordination of the acid to the nitrogen or an adjacent atom, which facilitates the cleavage of the C-N bond. This process generates a highly stable triphenylmethyl (trityl) cation, which is a key driving force for the reaction. total-synthesis.com

Common reagents for acidic deprotection include:

Trifluoroacetic acid (TFA), often in dilute solutions (e.g., 1-5% in dichloromethane). sigmaaldrich.com

Formic acid or acetic acid. total-synthesis.com

Lewis acids such as zinc bromide (ZnBr2). researchgate.net

The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. For example, using acetic or formic acid can deprotect a trityl ether while leaving a TBS (tert-butyldimethylsilyl) ether intact. total-synthesis.com

While less common for N-trityl groups compared to S-trityl groups, reductive cleavage methods exist. One reported method involves the use of lithium powder and a catalytic amount of naphthalene (B1677914) for the reductive detritylation of N-tritylamines. organic-chemistry.org This method has been shown to be selective, allowing for the removal of the trityl group in the presence of allyl or benzyl (B1604629) groups. organic-chemistry.org Another approach utilizes a combination of metal acid catalysis (e.g., HgX2) and reduction with sodium borohydride. acs.orgnih.gov

During the acidic deprotection of the trityl group, the liberated trityl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or tyrosine. sigmaaldrich.compeptide.com To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation. total-synthesis.com

Commonly used scavengers include:

Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective at quenching the trityl cation. sigmaaldrich.comnih.gov

Thiols: Ethanedithiol (EDT) is another efficient scavenger. sigmaaldrich.com

Water: Can also act as a scavenger. nih.gov

The use of scavengers is crucial for obtaining a high yield of the desired deprotected product, especially in peptide synthesis where sensitive residues are present. sigmaaldrich.com

Table 2: Common Scavengers in N-Trityl Deprotection

| Scavenger | Function |

| Triisopropylsilane (TIS) | Reduces the trityl cation. nih.gov |

| Triethylsilane (TES) | Quenches the trityl cation. sigmaaldrich.com |

| Ethanedithiol (EDT) | Traps the trityl cation. sigmaaldrich.com |

| Water | Acts as a nucleophile to trap the trityl cation. nih.gov |

This table summarizes common scavengers and their roles in preventing side reactions during the deprotection of the N-trityl group.

Reductive Deprotection Strategies

Influence of Trityl Protection on Substrate Reactivity

The introduction of the trityl group to the D-serine backbone significantly alters the chemical behavior of the molecule. Its large size and electronic properties dictate how the protected substrate interacts with various reagents and under different reaction conditions.

The most prominent characteristic of the trityl group is its substantial steric bulk, stemming from the three phenyl rings attached to a quaternary carbon. total-synthesis.com This bulkiness imposes significant spatial restrictions around the protected amino group, directly influencing reaction kinetics and, in some cases, the stereochemical outcome of reactions.

One of the primary consequences of this steric hindrance is a reduction in the reactivity of the protected amine and adjacent functional groups. wiley-vch.de For instance, the coupling of Nα-trityl-amino acids to other molecules can be less efficient compared to smaller protecting groups. csic.escsic.es Research has shown that the hydrolysis of the methyl ester in Nα-Trt-amino acid methyl esters is significantly slower than in less hindered analogues. csic.es This reduced reactivity is attributed to the trityl group sterically shielding the ester's carbonyl carbon from the incoming nucleophile.

| Reaction Type | Observation | Reference |

| Peptide Coupling | Coupling of Nα-Trt-amino acids to carboxyl functions was found to be poor due to steric hindrance. | csic.es |

| Ester Saponification | Hydrolysis of Nα-Trt-amino acid methyl esters with LiOH was slower due to steric hindrance and lower solubility. Heating was required to improve the reaction rate. | csic.es |

| Further Protection | Attempts to protect a neighboring hydroxyl group after N-tritylation of an aminophenol were unsuccessful due to the steric effect of the trityl group. | mdpi.org |

Despite impeding certain reactions, the steric bulk of the trityl group can be advantageous. A key benefit is the suppression of racemization during peptide synthesis. wiley-vch.deug.edu.pl In the process of activating the carboxyl group for peptide bond formation, the α-proton of the amino acid can be abstracted by a base, leading to racemization. The bulkiness of the trityl group shields this α-proton, preventing its abstraction and thus preserving the stereochemical integrity of the amino acid residue. wiley-vch.de This effect is particularly crucial when dealing with sensitive amino acids like serine.

The trityl group also exerts electronic effects that modulate the reactivity of Methyl trityl-D-serinate. The three phenyl rings of the trityl group allow for the extensive delocalization of a positive charge, which leads to the formation of a highly stable trityl carbocation (Ph₃C⁺) upon cleavage. total-synthesis.com This stability is the primary reason for the trityl group's lability under acidic conditions. total-synthesis.comlibretexts.org Deprotection is readily achieved with mild acids, a useful feature in orthogonal protection strategies where other acid-labile groups, like tert-butyl (tBu) esters, must remain intact. researchgate.netsigmaaldrich.com

When attached to the nitrogen atom, the trityl group reduces the nucleophilicity of the amine. This is a fundamental requirement for any amino-protecting group, preventing the amine from engaging in undesired side reactions. organic-chemistry.org While the trityl group is generally considered electron-donating, which would typically increase the basicity of the amine, the overriding effect is the steric hindrance and the conversion of the primary amine into a much less nucleophilic secondary tritylamine. wiley-vch.deorganic-chemistry.org

The electronic properties of the trityl group are summarized by its cleavage conditions and stability profile.

| Condition | Stability/Reactivity of Trityl Group | Reference |

| Acidic Conditions | Labile; readily cleaved by mild acids (e.g., dilute TFA, acetic acid) due to the formation of the stable trityl cation. | total-synthesis.comlibretexts.org |

| Basic Conditions | Generally stable. | organic-chemistry.org |

| Hydrogenolysis | Can be cleaved by hydrogenolysis. | libretexts.org |

| Nucleophiles | The protected amine is non-nucleophilic. | organic-chemistry.org |

Methyl Trityl D Serinate As a Versatile Synthetic Intermediate

Application in the Synthesis of Modified Amino Acids

The inherent chirality of methyl trityl-D-serinate makes it a valuable starting material in the synthesis of non-proteinogenic and modified amino acids. These unique amino acids are integral components of many biologically active peptides and natural products. The ability to use this compound to create stereochemically pure aziridine (B145994) intermediates is a cornerstone of its synthetic utility.

Stereospecific Aziridine Formation from this compound

A key transformation of this compound is its conversion into methyl (2R)-1-tritylaziridine-2-carboxylate. This strained three-membered ring is a potent electrophile, primed for a variety of ring-opening reactions that allow for the introduction of new functionalities with a high degree of stereochemical control.

Intramolecular Cyclization Pathways

The formation of the aziridine ring from this compound proceeds via an intramolecular cyclization. This process involves a two-step sequence:

Activation of the Hydroxyl Group : The primary alcohol of the serine side chain is converted into a good leaving group. A common method is mesylation, where methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a base like triethylamine (B128534) (Et₃N) to form a mesylate ester.

Intramolecular Nucleophilic Substitution (SN2) : The nitrogen atom of the trityl-protected amine then acts as an internal nucleophile. It attacks the carbon atom bearing the mesylate group (the β-carbon), displacing the mesylate and forming the three-membered aziridine ring. lsu.edu This intramolecular nucleophilic displacement is a concerted SN2 reaction. lsu.edu The bulky trityl group on the nitrogen and the methyl ester are crucial for directing the cyclization favorably. clockss.org

A typical procedure involves treating N-trityl-D-serine methyl ester with methanesulfonyl chloride and triethylamine in a solvent like tetrahydrofuran (B95107) (THF) and heating the mixture to facilitate the cyclization. lsu.edu

Table 1: Reagents and Conditions for Aziridine Formation

| Step | Reagents | Conditions | Typical Yield |

| Tritylation | D-serine methyl ester, Trityl chloride, Et₃N | Dichloromethane (B109758) (DCM), Room Temp. | ~82% researchgate.net |

| Cyclization | N-trityl-D-serine methyl ester, MsCl, Et₃N | THF, Reflux | ~72% |

This table provides an overview of a typical reaction sequence for the synthesis of methyl (2R)-1-tritylaziridine-2-carboxylate from D-serine methyl ester.

Control of Aziridine Stereochemistry

The stereochemistry of the resulting aziridine is a direct consequence of the starting material's configuration. This transformation is highly stereospecific.

Chiral Pool Synthesis : The synthesis begins with D-serine, a naturally occurring chiral molecule. This "chiral pool" strategy ensures that the stereocenter at the α-carbon (C-2 of the aziridine) is established from the outset with a high degree of enantiomeric purity. beilstein-journals.org

Inversion of Stereochemistry at C-3 : The intramolecular SN2 cyclization occurs with inversion of configuration at the β-carbon (C-3 of the aziridine). However, since C-3 is not a stereocenter in the serine precursor, this inversion is mechanistically significant but does not create a new diastereomer in this specific case.

Role of the Trityl Group : The sterically demanding trityl protecting group plays a critical role in maintaining the stereochemical integrity of the α-carbon during the cyclization process. It helps to prevent epimerization, which is the loss of stereochemical information at the chiral center. The bulkiness of the trityl group is considered essential for a favorable cyclization outcome. clockss.org

This reliable control over stereochemistry allows for the synthesis of enantiomerically pure aziridine-2-carboxylates, which are pivotal for the asymmetric synthesis of more complex molecules. beilstein-journals.orgscispace.com

Ring-Opening Reactions of Aziridine Intermediates

The high ring strain of aziridines makes them excellent electrophiles for nucleophilic attack. researchgate.net The N-trityl-aziridine-2-carboxylate derived from this compound undergoes regio- and stereoselective ring-opening reactions, providing access to a diverse range of α- and β-amino acid derivatives. scispace.com Activation of the aziridine, often by replacing the trityl group with a stronger electron-withdrawing group (like Cbz or Boc) or by using Lewis acids, enhances its reactivity towards nucleophiles. scispace.comtudublin.ie

Nucleophilic Additions to Aziridine Carboxylates

The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the α-carbon (C-2) or the β-carbon (C-3)—is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. scispace.comresearchgate.net

Attack at the β-Carbon (C-3) : For activated aziridine-2-carboxylates, the majority of nucleophiles, particularly heteroatom nucleophiles like thiols, amines, and halides, preferentially attack the less sterically hindered β-carbon. scispace.comresearchgate.net This C-3 attack results in the formation of α-amino acid derivatives, with the stereochemistry at C-2 being preserved. scispace.com

Attack at the α-Carbon (C-2) : Attack at the more substituted α-carbon can also occur, leading to β-amino acid derivatives. scispace.com

The choice of N-activating group and ester group can significantly influence the regioselectivity of the nucleophilic attack. researchgate.net For instance, the ring-opening of N-activated aziridines with amines can yield different ratios of α- and β-amino acid products depending on the specific protecting groups used. researchgate.nettudublin.ie

Table 2: Regioselectivity of Nucleophilic Ring-Opening

| Nucleophile Type | Predominant Site of Attack | Product Type |

| Heteroatoms (S, O, N, Halides) | C-3 (β-carbon) | α-Amino Acid Derivatives |

| Carbon Nucleophiles | C-2 or C-3 (often non-regioselective) | α- or β-Amino Acid Derivatives |

This table summarizes the general regiochemical outcomes for the ring-opening of activated aziridine-2-carboxylates.

Synthesis of Lanthionine and Methyllanthionine Derivatives

A significant application of aziridine intermediates derived from serine and threonine is the synthesis of lanthionines, which are characteristic thioether-bridged amino acids found in a class of antibacterial peptides called lantibiotics. nih.govacs.org

Lanthionine Synthesis : Lanthionine can be synthesized by the ring-opening of a serine-derived aziridine-2-carboxylate (B8329488) with a protected cysteine derivative. researchgate.net The thiol group of cysteine acts as the nucleophile, attacking the β-carbon of the aziridine ring to form the characteristic thioether linkage. This reaction often requires the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to activate the aziridine. nih.gov

Methyllanthionine Synthesis : Similarly, β-methyllanthionine is synthesized using an aziridine derived from threonine. The key step is the nucleophilic ring-opening of this aziridine intermediate by a protected β-methylcysteine nucleophile. lsu.edunih.gov Several synthetic strategies have been developed to achieve this, often focusing on creating orthogonally protected versions suitable for peptide synthesis. nih.govnih.gov Recently, an efficient and scalable method using indium(III) catalysis has been reported for the ring-opening of aziridines with cysteine derivatives to produce orthogonally protected β-methyllanthionines under mild conditions. nih.gov

These synthetic routes provide access to the unusual amino acid building blocks required for the total synthesis of complex lantibiotic natural products like nisin and mersacidin. nih.gov

Preparation of Selenocysteine (B57510) Derivatives

The synthesis of selenocysteine derivatives, important for their role in selenoproteins and as catalytic agents, can be effectively achieved using this compound as a starting material. A common strategy involves the conversion of the hydroxyl group of serine into a good leaving group, followed by nucleophilic substitution with a selenium-containing nucleophile.

One reported method details the in situ generation of O-mesylated L-serine methyl ester, which is then directly substituted by various selenolate anions to produce selenocysteine derivatives in good yields. thieme-connect.de While this specific example uses the L-enantiomer, the principles are directly applicable to the D-form. Another approach involves the reaction of an N-protected 3-bromo serine derivative with elemental selenium and hydrazine (B178648) in the presence of sodium hydroxide (B78521) to yield the corresponding diselenide, which can then be reduced to selenocysteine. mdpi.com Furthermore, the synthesis of α-methyl selenocysteine has been reported, starting from a common synthetic intermediate that can be divergently synthesized to access different stereoisomers. nih.gov These methodologies underscore the utility of protected serine derivatives like this compound in accessing structurally diverse selenoamino acids.

Stereospecific Isotopic Labelling at Beta-Carbon

Stereospecific isotopic labeling is a powerful technique for elucidating reaction mechanisms and for structural studies of biomolecules using techniques like NMR spectroscopy. This compound serves as a valuable precursor for the introduction of isotopes at the β-carbon of serine.

Research has demonstrated the stereospecific synthesis of isotopically labeled serine at the third carbon (β-carbon). nih.gov While the specific use of the methyl trityl derivative is not detailed in this abstract, the general principles of stereoselective synthesis are applicable. More broadly, methods for the stereoselective synthesis of stable isotope-labeled L-α-amino acids have been developed. mdpi.com For instance, the preparation of isotopically enriched serine has been achieved through the hydrogenation of a 2,3-didehydroderivative using a chiral rhodium catalyst. mdpi.com Such strategies can be adapted for this compound to produce D-serine derivatives with specific isotopic labels at the β-position, which are crucial for advanced NMR studies of proteins and peptides.

Synthesis of O-Methyl-D-serine and Analogues

O-methyl-D-serine is a key component in the synthesis of various pharmacologically active compounds. The synthesis of O-methyl-D-serine and its analogues often begins with a protected form of D-serine to prevent unwanted side reactions.

One common route involves the N-protection of D-serine, followed by O-methylation. For example, D-serine can be N-protected with a Boc group and then O-methylated using agents like methyl iodide or dimethyl sulfate. google.com Similarly, protection with a benzyl (B1604629) chloroformate group, followed by reaction with methyl iodide in the presence of silver oxide, yields the methyl ester of the O-methyl derivative. google.comgoogle.com The use of this compound in this context would involve the direct methylation of its free hydroxyl group. The resulting N-trityl-O-methyl-D-serine methyl ester can then be deprotected to yield O-methyl-D-serine. This intermediate is crucial in the synthesis of compounds like lacosamide. google.comgoogle.com

Utility in Peptide and Peptidomimetic Synthesis

The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation and induce specific conformational constraints. This compound is a valuable building block in the synthesis of such modified peptides.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The Nα-trityl group of this compound offers an alternative to the more common Fmoc and Boc protecting groups.

The efficiency of the coupling reaction is paramount in SPPS to ensure high yields of the target peptide. iris-biotech.de While Nα-trityl amino acids have been shown to be useful for the preparation of peptides under mild conditions, their coupling efficiency can be lower compared to Fmoc- or Boc-protected amino acids due to the steric bulk of the trityl group. csic.esresearchgate.net

Several side reactions can occur during SPPS. For instance, diketopiperazine formation is a common issue, particularly with C-terminal proline residues, and can lead to the cleavage of the peptide from the resin. iris-biotech.de The use of Nα-trityl protection can be a strategy to mitigate this, as the trityl group is removed under mild acidic conditions, which can be neutralized in situ during the subsequent coupling step. iris-biotech.de Another concern is the formation of 3-(1-piperidinyl)alanine when synthesizing peptides with a C-terminal cysteine, a side reaction that can be minimized by using a trityl-protected cysteine. iris-biotech.de

A key application of trityl-based chemistry in SPPS is the synthesis of peptides with C-terminal esters. This is achieved through a side-chain anchoring strategy.

In this method, an Fmoc-protected amino acid ester with a side chain capable of anchoring to a trityl resin, such as cysteine, is used. nih.govnih.gov The peptide chain is then extended using standard Fmoc-SPPS protocols. nih.gov The linkage between the amino acid side chain and the trityl resin is acid-labile, allowing for cleavage of the peptide from the resin under mild acidic conditions, which simultaneously removes acid-labile side-chain protecting groups. nih.gov This strategy has been successfully employed to synthesize peptides containing C-terminal cysteine alkyl esters with minimal epimerization of the C-terminal residue. nih.govnih.gov While this specific example utilizes cysteine for anchoring, the principle of using a trityl-based resin for the synthesis of C-terminal modified peptides is a significant advancement in peptide chemistry. sigmaaldrich.comcsic.es

Coupling Efficiency and Side Reactions

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, or more constrained conformations. nih.gov this compound serves as a valuable starting material for the synthesis of such molecules. acs.org

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired biological or physical characteristics without significantly changing the chemical framework. nih.govacs.org The D-serine scaffold can act as a bioisostere to induce specific structural motifs or replace other residues. For instance, incorporating a D-amino acid can mimic a β-turn structure, a common motif in protein-protein interactions. lifetein.compsu.edu

The use of this compound allows for the site-specific introduction of a D-serine residue into a peptide sequence. Furthermore, the protected hydroxyl group can be deprotected and subsequently modified, allowing the synthesis of a wide array of non-natural side chains. This transforms the simple D-serine into a versatile platform for creating novel bioisosteres designed to fine-tune interactions with biological targets, improve metabolic stability, or alter solubility. acs.orgnih.gov

Table 2: Examples of Bioisosteric Relationships Involving Serine-type Scaffolds

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Role of D-Serine Derivative |

|---|---|---|---|

| L-Pro-Gly sequence | D-Ser-Xaa sequence | Mimicry of a β-turn conformation. | Incorporation of D-Serine can induce a βII' turn, a specific type of reverse turn. sci-hub.se |

| Asparagine (Asn) | O-alkylated Serine | Replace amide with ether to alter H-bonding capacity and solubility. | The hydroxyl group of serine can be alkylated after synthesis. |

| Threonine (Thr) | Serine | Remove methyl group to probe steric requirements at a binding site. | Direct replacement to assess the importance of the side-chain methyl group. |

| Carboxylic Acid | Hydroxamic Acid / Tetrazole | Modify acidity (pKa) and membrane permeability. nih.gov | The serine side chain can be oxidized and converted to various acid isosteres. |

The three-dimensional structure of a peptide is critical to its biological function. Incorporating non-natural amino acids is a powerful strategy to control peptide conformation. D-amino acids, by virtue of their stereochemistry, have profoundly different conformational preferences compared to their natural L-counterparts. psu.edu While L-amino acids typically favor conformations in the right-handed helical (αR) and β-sheet regions of the Ramachandran plot (negative φ values), D-amino acids preferentially adopt conformations in the left-handed helical (αL) region (positive φ values). psu.edumdpi.com

This property is frequently exploited to induce specific secondary structures. For example, the incorporation of a D-amino acid can effectively terminate an α-helix or stabilize specific types of reverse turns (e.g., βII' turns), which are crucial for receptor recognition and molecular folding. lifetein.compsu.edusci-hub.se The presence of the bulky trityl protecting group on the side chain of this compound can further influence the local peptide backbone by imposing steric constraints, potentially disrupting ordered structures like β-sheets while favoring more open or specific turn-like conformations. google.commsu.edu

Table 3: Conformational Preferences of L- vs. D-Amino Acids

| Amino Acid Configuration | Preferred φ (phi) Angle | Preferred ψ (psi) Angle | Favored Secondary Structures |

|---|---|---|---|

| L-Amino Acid | Negative | Variable | Right-handed α-helix, β-sheet, βI turns |

| D-Amino Acid | Positive | Variable | Left-handed α-helix, βII' turns, Helix termination (Schellman motif) psu.edu |

| Glycine (achiral) | Positive or Negative | Variable | Can adopt conformations of both L- and D-residues; often found in flexible regions. |

| Proline (L- or D-) | Restricted (~ -60° for L, ~ +60° for D) | Variable | Induces kinks and turns due to its cyclic side chain. psu.edu |

Bioisosteric Replacements

Role in Complex Molecule and Natural Product Total Synthesis

The synthesis of complex, stereochemically rich natural products is a major driver of innovation in organic chemistry. Chiral pool synthesis, which utilizes readily available, enantiopure natural compounds like amino acids as starting materials, is a cornerstone of this field. numberanalytics.comnumberanalytics.comacs.org this compound, as a derivative of D-serine, is a classic example of a "chiron" or chiral building block used in such endeavors. figshare.comnih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. rsc.org After the reaction, the auxiliary is removed, having fulfilled its role of transferring its chirality to the product. Serine derivatives are often employed in this capacity. mdpi.com

In this context, a molecule like this compound can be elaborated into a more complex reactant. The fixed stereocenter of the D-serine core can then direct the facial selectivity of reactions such as enolate alkylations, aldol (B89426) additions, or cycloadditions occurring at another position on the molecule. For example, the serine derivative could be converted into an N-acyl oxazolidinone, a well-known chiral auxiliary structure, where the stereochemistry of the serine backbone dictates the approach of an electrophile. This strategy allows for the creation of new stereocenters with a high degree of predictability and control. d-nb.info

Table 4: Generalized Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Action | Purpose | Example with a Serine Derivative |

|---|---|---|---|

| 1 | Attachment | Covalently attach the chiral auxiliary to the substrate. | React a carboxylic acid with the amino group of this compound. |

| 2 | Diastereoselective Reaction | Perform a reaction that creates a new stereocenter. The auxiliary blocks one reaction face. | Deprotonate at the α-position of the attached acid and react with an alkyl halide. |

| 3 | Cleavage | Remove the chiral auxiliary. | Hydrolyze the amide bond to release the newly synthesized chiral carboxylic acid. |

| 4 | Recovery (Optional) | Recover the chiral auxiliary for reuse. | Recover the D-serine derivative. |

Convergent synthesis is a strategy that involves preparing complex fragments of a target molecule independently and then coupling them together in the later stages of the synthesis. This approach is generally more efficient and higher-yielding than a linear synthesis, where the molecule is built step-by-step in one long sequence.

This compound is an ideal key building block for convergent syntheses. figshare.comnih.gov It is an enantiomerically pure fragment (a chiron) with three distinct functional groups (amine, ester, protected alcohol) that can be addressed selectively. numberanalytics.compnas.org In a synthetic plan for a complex natural product, one team could synthesize a complex fragment culminating in a carboxylic acid, while another prepares a second fragment from this compound, exposing its N-terminal amine. The two fragments can then be joined via a standard peptide coupling reaction. Subsequently, the trityl group could be removed to reveal the hydroxyl for glycosylation, or the methyl ester could be hydrolyzed to allow for further C-terminal extension or macrocyclization. This modular approach is central to the efficient construction of many modern therapeutic agents and natural products. mdpi.commdpi.com

Table 5: Illustrative Convergent Synthesis Plan Featuring a D-Serine Building Block

| Synthetic Route | Description | Key Intermediates | Coupling Reaction |

|---|---|---|---|

| Route A | Synthesis of a complex polyketide or aromatic fragment. | Fragment A (with a terminal carboxylic acid). | Amide bond formation (e.g., using HATU, HOBt). |

| Route B | Elaboration of This compound . | Fragment B (with a free N-terminal amine, derived from the D-serine building block). | |

| Convergence | Coupling of Fragment A and Fragment B. | A-B coupled product. | Late-stage macrocyclization, glycosylation, or other modifications. |

Stereocontrolled Fragment Coupling Reactions

The strategic use of this compound and its derivatives extends to complex fragment coupling reactions, where the preservation and control of stereochemistry are paramount. The bulky N-trityl protecting group plays a crucial role in these transformations, not only by preventing racemization of the sensitive α-carbon but also by directing the stereochemical outcome of bond-forming reactions between molecular fragments. This steric influence is a powerful tool in the assembly of complex chiral molecules from simpler, stereodefined building blocks.

Research in the total synthesis of complex natural products has provided compelling examples of the utility of N-trityl-D-serine derivatives in stereocontrolled fragment coupling. In the synthesis of Diazonamide A, a key step involved the coupling of two advanced fragments. nih.gov Initial attempts to couple the fragments using a Boc-protected serine derivative were unsuccessful. nih.gov To overcome this, a switch was made to an N-trityl protected serine derivative. The rationale for this change was the hypothesis that the sterically demanding trityl group would effectively shield the stereocenter from racemization and prevent unwanted side reactions during the coupling process. nih.gov

This strategy proved successful in a coupling reaction between an aryllead reagent and a benzofuranone salt derived from N-trityl-D-serine. The reaction proceeded to yield the desired coupled product as a single isomer, demonstrating a high degree of stereocontrol. nih.gov It is proposed that the large trityl group dictates the trajectory of the incoming fragment, leading to the observed high diastereoselectivity. nih.gov This highlights the dual function of the trityl group: as a robust protecting group and as a stereodirecting element.

The findings from this synthetic effort are summarized in the table below, illustrating a specific instance of a stereocontrolled fragment coupling reaction where an N-trityl serine derivative was instrumental.

Table 1: Stereocontrolled Coupling Reaction Utilizing an N-Trityl Serine Derivative

| Reactant 1 | Reactant 2 | Key Protecting Group | Product | Yield | Stereochemical Outcome | Reference |

|---|

This example underscores the importance of this compound and related compounds as versatile intermediates in synthetic strategies that require the precise assembly of complex molecular architectures with multiple stereocenters. The ability of the trityl group to influence the stereochemical course of fragment coupling reactions makes it an invaluable asset in modern organic synthesis.

Stereochemical Control and Asymmetric Transformations Involving Methyl Trityl D Serinate

Enantioselective Synthetic Routes Utilizing Methyl trityl-D-serinate

The primary application of this compound in enantioselective synthesis is as a chiral precursor. Its well-defined stereocenter is incorporated into a target molecule, establishing a key chiral point from the outset of the synthetic sequence. This strategy is fundamental in the synthesis of non-proteinogenic amino acids and other complex natural products.

A notable example is its use in the synthesis of lantibiotic rings, a class of antimicrobial peptides. In these multi-step syntheses, derivatives like 2-(Trimethylsilyl)ethyl trityl-D-serinate are prepared as key intermediates. The D-serine unit's stereochemistry is crucial for the final structure and biological activity of the synthetic peptide analogues. The trityl group provides robust protection for the amine functionality during various chemical transformations, preventing racemization and unwanted side reactions.

Furthermore, the principles of using protected serine esters for enantioselective synthesis are well-established. For instance, the bis(lactim) ether method, while using a different protecting group strategy, demonstrates how a chiral auxiliary derived from an amino acid can direct the stereoselective alkylation to produce enantiomerically pure α-methylserine derivatives. d-nb.info This highlights the broader utility of chiral amino acid synthons, like this compound, in constructing new stereocenters with high enantioselectivity.

Diastereoselective Reactions Mediated by this compound Derivatives

When a new stereocenter is created in a molecule that already contains one, the two possible products are diastereomers. Derivatives of this compound are effective in controlling which diastereomer is preferentially formed. The existing stereocenter of the D-serinate, influenced by the bulky trityl group, creates a chiral environment that sterically and electronically favors the approach of reagents from a specific direction.

A significant application of this principle is in the synthesis of optically active aziridine-2-carboxylates. By treating N-trityl-(S)-serine benzyl (B1604629) esters with sulfuryl chloride and triethylamine (B128534), the corresponding aziridines are formed in good yield. clockss.org This cyclization reaction is highly diastereoselective, with the stereochemistry of the starting serine derivative directly dictating the stereochemistry of the resulting aziridine (B145994) ring. The trityl group is essential for this favorable cyclization to occur. clockss.org

Research into dynamic kinetic resolution (DKR) further illustrates the power of chiral auxiliaries in achieving high diastereoselectivity. In reactions involving the nucleophilic substitution of α-bromo esters attached to a chiral auxiliary like N-methyl pseudoephedrine, diastereomeric ratios of up to 97:3 have been achieved. researchgate.net This process often involves equilibrating the α-bromo esters to their thermodynamic ratios before adding the nucleophile, maximizing the formation of the desired diastereomer. researchgate.net Similar principles can be applied to reactions involving derivatives of this compound to control the formation of new stereocenters relative to the existing one.

The table below summarizes findings from diastereoselective reactions using chiral precursors, illustrating the high levels of control achievable.

| Reaction Type | Chiral Precursor/Auxiliary | Catalyst/Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield | Reference |

| Aziridination | N-Trityl-(S)-serine benzyl ester | SO₂Cl₂, Et₃N | Good | Good | clockss.org |

| Nucleophilic Substitution (DKR) | N-methyl pseudoephedrine α-bromo esters | Trityl thiol | Up to 97:3 d.r. | 70-95% | researchgate.net |

| Lewis Acid Catalyzed Cyclization | N-alkenyl iminium ion dienes | MeAlCl₂ (-78 °C) | 93:7 (cis major) | Reasonable | bham.ac.uk |

| Brønsted Acid Catalyzed Cyclization | N-alkenyl iminium ion dienes | Brønsted Acid | >98:2 (cis major) | Reasonable | bham.ac.uk |

| Alkylation of Bis(lactim) ether | cyclo-(L-Val-DL-Ala) derivative | BuLi, Chloromethyl benzyl ether | >95% d.e. | 91% | d-nb.info |

Preservation and Transfer of Chirality

A critical aspect of asymmetric synthesis is the preservation of the initial chirality throughout a multi-step process and, in some cases, the transfer of that chirality to other parts of the molecule. The robust trityl group on the nitrogen of this compound effectively prevents epimerization at the α-carbon under many reaction conditions, thus preserving the D-configuration.

More remarkably, the trityl group itself can become a reporter of the molecule's chirality. Studies have shown a "cascade process" of dynamic chirality transmission from a permanent stereogenic center to the stereodynamic triphenylmethyl (trityl) group. mdpi.com The three phenyl rings of the trityl group are not planar but are arranged in a propeller-like fashion. The inherent chirality of the serinate moiety induces a preferential helical twist (helicity) in the trityl propeller. mdpi.comresearchgate.net This chirality transfer is driven by a set of weak but complementary electrostatic interactions. mdpi.com The direct gearing between the trityl group and the chiral inductor fragment can be facilitated by the bent structure of the entire molecule. mdpi.com This phenomenon is a direct transfer of stereochemical information from the fixed stereocenter to a conformationally flexible group. researchgate.net

This induced chirality in the trityl group can, in turn, influence the stereochemical course of subsequent reactions, acting as a relay of the original stereochemical information. However, in molecules containing multiple trityl groups, trityl-trityl interactions can sometimes interrupt this cascade of chirality induction. researchgate.net

Stereochemical Analysis of Reaction Products

Determining the success of an asymmetric transformation requires rigorous analysis of the stereochemical composition of the products. Several analytical techniques are employed to quantify the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of compounds derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the diastereomeric ratio of a product mixture. Diastereomers have different physical properties and thus will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately calculated. In some cases, chiral shift reagents are used to resolve the signals of enantiomers. This method was used to confirm that a product was enantiomerically pure by NMR standard. d-nb.info

X-ray Crystallography: For crystalline products, single-crystal X-ray analysis provides unambiguous proof of the relative and absolute stereochemistry. bham.ac.uk It gives a three-dimensional structure of the molecule, confirming the configuration of all stereocenters. This method was used to confirm the cis- and trans- stereochemistry of products from Lewis acid-catalyzed cyclization reactions. bham.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for determining the enantiomeric excess of a chiral compound. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times. By comparing the peak areas of the two enantiomers, the e.e. can be precisely calculated. This technique was used to analyze an Fmoc-protected cysteine derivative.

Derivatization Strategies and Characterization Techniques

Post-Synthetic Modifications for Enhanced Reactivity

The term "post-synthetic modification" in this context refers to chemical transformations performed on the synthesized Methyl trityl-D-serinate to unmask reactive sites for subsequent reactions. The primary modifications involve the selective removal of the N-trityl and C-terminal methyl ester protecting groups.

Deprotection of the Amino Group: The N-trityl group is a bulky and highly acid-labile protecting group. Its removal is a key step to liberate the primary amine, making it available for acylation, alkylation, or peptide bond formation. The cleavage is an equilibrium process, and its efficiency is enhanced by using cation scavengers to trap the stable trityl cation (Trt⁺) that is formed. sigmaaldrich.com

Common conditions for N-trityl deprotection include:

Mild Acidolysis: Treatment with dilute solutions of strong acids like trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (B109758) (DCM). A typical cocktail is 1-2% TFA in DCM. sigmaaldrich.com

Dichloroacetic Acid: A solution of 20% dichloroacetic acid in DCM has also been reported for the effective removal of Trt groups from serine side chains, a procedure that can be adapted for N-Trt deprotection. sigmaaldrich.com

Saponification of the Methyl Ester: To enable reactions at the carboxyl terminus, such as amide bond formation, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved through saponification using a base. Care must be taken to avoid racemization, which can occur under harsh basic conditions. researchgate.net

Common conditions for methyl ester hydrolysis include:

Lithium Hydroxide (B78521) (LiOH): Using a mild base like LiOH in a mixture of methanol (B129727) and water or dioxane and water at controlled temperatures (e.g., 0 °C to room temperature) is a standard method. csic.es The reaction is followed by neutralization with a weak acid like potassium bisulfate (KHSO₄).

These deprotection strategies are fundamental for increasing the reactivity of the molecule at specific sites, paving the way for further functionalization.

| Modification Target | Reaction | Typical Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| Amino Group | N-Trityl Deprotection | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Primary Amine (-NH₂) | Enables acylation, alkylation, peptide coupling |

| Carboxyl Group | Ester Saponification | Lithium hydroxide (LiOH) in MeOH/H₂O or Dioxane/H₂O | Carboxylic Acid (-COOH) | Enables amide bond formation |

Strategies for Further Functionalization

With its three distinct functional groups, this compound is a versatile scaffold for synthesizing more complex molecules. Functionalization can be directed at the hydroxyl, amino, or carboxyl groups, often in a stepwise manner enabled by the protecting group strategy.

Functionalization of the Hydroxyl Group: The free hydroxyl (-OH) group is a prime site for modification.

O-Arylation: The Chan-Lam cross-coupling reaction provides a method for the O-arylation of protected serine derivatives. This copper(II)-catalyzed reaction can be performed under mild, open-flask conditions with various boronic acids or potassium organotrifluoroborates, tolerating N-protecting groups like Boc, Cbz, and Trityl. acs.org

Phosphorylation: The hydroxyl group can be phosphorylated to produce phosphoserine derivatives. This is often achieved post-synthetically in peptide synthesis, where the hydroxyl group of a serine residue (initially protected, for instance, by a trityl group) is selectively deprotected and then reacted with a phosphoramidite (B1245037) reagent. sigmaaldrich.com

Cyclization Precursor: The hydroxyl group can be converted into a leaving group, such as a tosylate. Subsequent treatment with a base can induce β-elimination to form a dehydroalanine (B155165) derivative, a reactive intermediate for various additions. researchgate.net Alternatively, intramolecular reactions can lead to the formation of heterocyclic structures like aziridines. psu.edu

Functionalization at the Amino and Carboxyl Groups: Following the deprotection steps described in section 6.1, the newly exposed amine and carboxylic acid groups become available for a wide array of reactions.

Peptide Synthesis: After selective deprotection, the molecule can be used in solid-phase or solution-phase peptide synthesis. researchgate.net For example, after saponification, the resulting N-trityl-D-serine can be coupled to an amino acid ester. Conversely, after N-deprotection, the resulting methyl D-serinate can be coupled to a protected amino acid.

Amide and Ester Formation: The free carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/DIPC) to form amides with various amines. researchgate.netnih.gov The free amine can react with activated carboxylic acids or acyl chlorides to form amides.

| Target Functional Group | Functionalization Strategy | Example Reaction/Reagents | Resulting Moiety |

|---|---|---|---|

| Hydroxyl (-OH) | O-Arylation | Chan-Lam Coupling: Cu(II), Arylboronic acid | Aryl Ether |

| Hydroxyl (-OH) | Phosphorylation | Phosphoramidite reagents | Phosphate Ester |

| Amino (-NH₂) | Peptide Coupling | Activated Carboxylic Acid (e.g., Fmoc-Ala-OH, HATU) | Peptide Bond |

| Carboxyl (-COOH) | Amide Formation | Amine (e.g., Benzylamine), Coupling Reagent (e.g., HATU) | Amide |

| Hydroxyl/Amine | Heterocycle Formation | Tosyl chloride, then base | Aziridine (B145994) Carboxylate |

Advanced Analytical Techniques for Product Characterization

The characterization of this compound and its derivatives requires a suite of advanced analytical techniques to confirm structural integrity, purity, and stereochemistry.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is indispensable for assessing the purity of the starting material and its derivatives and for monitoring reaction progress. mdpi.com Chiral HPLC methods, often involving pre-column derivatization with reagents like Marfey's reagent, can be used to determine enantiomeric purity. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides crucial information on molecular weight, confirming the identity of synthesized products. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. temple.edu High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental formula. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies. For example, one can monitor the disappearance of the ester carbonyl stretch (around 1740 cm⁻¹) during saponification or the appearance of an amide carbonyl stretch after a coupling reaction. mdpi.com

Optical Rotation: The specific rotation, measured with a polarimeter, is used to confirm the retention or inversion of stereochemistry at the chiral center during a reaction. semanticscholar.org

| Analytical Technique | Information Provided | Application Example |

|---|---|---|

| Reversed-Phase HPLC | Purity assessment, reaction monitoring | Checking the purity of a peptide synthesized from this compound. mdpi.comtemple.edu |

| Chiral HPLC | Enantiomeric purity (racemization check) | Verifying the D-configuration after a reaction step. researchgate.net |

| Mass Spectrometry (ESI, MALDI, HRMS) | Molecular weight and elemental formula | Confirming the mass of an O-arylated derivative. temple.edu |

| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure and connectivity | Confirming the removal of the trityl group by observing the disappearance of its characteristic aromatic signals. semanticscholar.org |

| FTIR Spectroscopy | Presence/absence of functional groups | Detecting the N-H stretch of a newly formed amide bond. mdpi.com |

Computational and Mechanistic Investigations of Methyl Trityl D Serinate Reactions

Reaction Mechanism Elucidation through Computational Modeling

For instance, in the context of peptide synthesis, the cyclization of trityl serine has been a subject of interest. sigmaaldrich.com Computational modeling can be employed to investigate the mechanism of such reactions, including the role of reagents and the energetics of competing pathways. DFT calculations can provide detailed geometries of transition states, allowing for a visual understanding of the bond-forming and bond-breaking processes. rsc.org

Furthermore, the influence of the bulky trityl group on reaction mechanisms is a key area of investigation. Computational studies on related N-protected amino compounds have shown how bulky protecting groups can direct the course of a reaction. For example, in alkylation reactions, the protecting group can favor certain transition state geometries, thereby controlling the stereochemical outcome. nih.gov In the absence of direct studies on Methyl trityl-D-serinate, these analogous systems provide a robust framework for predicting its mechanistic behavior.

Conformational Analysis and Energy Landscapes

The conformational flexibility of a molecule plays a crucial role in determining its reactivity. For this compound, the presence of the large, sterically demanding trityl group, along with the rotatable bonds of the serine backbone, gives rise to a complex potential energy surface with multiple local minima. Conformational analysis through computational methods aims to identify the most stable conformers and the energy barriers between them.

Computational studies on similar trityl-protected amino acids and serine derivatives have provided significant insights. For example, research on trityl serine methyl ester has been conducted in the context of synthesizing conformationally locked peptide mimics. vt.edu Such studies often involve a systematic search of the conformational space to identify low-energy structures. The relative energies of these conformers are critical, as the dominant conformation in solution is often the one that proceeds to the transition state of a reaction.

A detailed conformational analysis of a protected D-serine-D-alanine dipeptide using DFT methods has revealed the existence of numerous stable conformers. nih.gov This study highlights the importance of considering various starting geometries to locate all significant minima on the potential energy surface. The relative Gibbs free energies of these conformers determine their population at a given temperature. For this compound, it is expected that the conformational landscape is similarly complex, with the bulky trityl group imposing significant steric constraints that dictate the preferred spatial arrangement of the molecule. The interplay between the steric hindrance of the trityl group and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group of the serine residue, will ultimately define the shape of the energy landscape. frontiersin.org

Table 1: Representative Dihedral Angles from a Conformational Analysis of a Protected Serine Derivative

| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) | Conformer C (degrees) |

| φ (C-N-Cα-C) | -150 | -60 | 60 |

| ψ (N-Cα-C-N) | 150 | 140 | -70 |

| χ1 (N-Cα-Cβ-Oγ) | 60 | 180 | -60 |

This table is illustrative and based on typical values found in conformational studies of serine derivatives. The actual values for this compound would require specific computational analysis.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of organic reactions. For a molecule like this compound, theoretical predictions can be particularly valuable in understanding how the bulky trityl group and the chiral center of the D-serine moiety influence the outcome of reactions.

One of the key areas where theoretical predictions are impactful is in stereoselectivity. For instance, in reactions such as alkylation or aldol (B89426) additions involving an enolate derived from this compound, the facial selectivity of the attack by an electrophile can be predicted by analyzing the energies of the competing transition states. The steric hindrance imposed by the trityl group is expected to play a dominant role in favoring attack from the less hindered face of the enolate. Computational models of transition states can quantify these steric interactions and provide a rationalization for the observed diastereoselectivity. nih.govrsc.org

Molecular Electron Density Theory (MEDT) is another powerful computational framework for understanding reactivity. mdpi.com By analyzing the electron density distribution in the reactants, it is possible to predict the flow of electrons during a reaction and thus anticipate the most likely reaction pathway. For reactions involving this compound, MEDT could be used to predict the regioselectivity and stereoselectivity of cycloaddition reactions, for example.

Furthermore, DFT calculations can be used to compute various reactivity indices, such as Fukui functions and local nucleophilicity indices. rsc.orgresearchgate.net These indices can help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents. For this compound, such calculations could predict whether a reaction is more likely to occur at the ester carbonyl, the hydroxyl group, or another part of the molecule under specific conditions.

Intermolecular Interactions and Transition State Analysis

A deep understanding of a reaction's mechanism and selectivity requires a detailed analysis of the transition state, the fleeting molecular configuration at the peak of the energy barrier. Computational chemistry allows for the precise characterization of these transition states, including their geometry, energy, and the nature of the intermolecular interactions that stabilize them.

For reactions involving this compound, the bulky trityl group would be a dominant feature in any transition state model. Its interactions with other reactants or solvent molecules would significantly influence the energy of the transition state and, consequently, the reaction rate. For example, in a bimolecular reaction, the approach of a reactant to the serine derivative would be heavily restricted by the steric cone of the trityl group.

Transition state analysis often involves the identification of the imaginary frequency corresponding to the motion along the reaction coordinate. This analysis confirms that the calculated structure is indeed a true transition state. Furthermore, the nature of the bonds being formed and broken can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis.

Intermolecular interactions, such as hydrogen bonds, play a critical role in stabilizing transition states. researchgate.net In reactions of this compound, the hydroxyl group of the serine moiety can act as a hydrogen bond donor or acceptor, potentially forming stabilizing interactions with a reactant or a catalyst in the transition state. Computational modeling can quantify the strength of these hydrogen bonds and their impact on the activation energy. Similarly, in reactions involving charged intermediates, electrostatic interactions will be crucial, and their role can be dissected through computational analysis of the transition state. frontiersin.org The chelation of metal ions between the nitrogen and a carbonyl oxygen, for instance, can lock the conformation of the molecule in the transition state, leading to high levels of stereocontrol. nih.gov

Q & A

Q. What are the optimal synthetic pathways for Methyl trityl-D-serinate, and how do reaction parameters influence enantiomeric purity?

Methodological Answer: Synthesis typically involves protecting the serine hydroxyl group with a trityl moiety, followed by esterification. Critical parameters include temperature (maintained at 0–5°C during tritylation to minimize racemization ), solvent polarity (anhydrous dichloromethane preferred for trityl chloride activation ), and catalyst selection (e.g., DMAP for esterification efficiency). Yield optimization requires iterative testing of molar ratios (e.g., 1.2:1 trityl chloride to serine derivative) and monitoring via TLC/HPLC. Purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR in CDCl identify trityl (δ 7.2–7.4 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm) groups. DEPT-135 confirms quaternary carbons.

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode ([M+Na] peak) confirm molecular weight.

- IR : Ester carbonyl stretch (~1740 cm) and trityl C-Ar bonds (1600 cm) . Cross-validate data with computational simulations (e.g., Gaussian for IR/NMR predictions) to resolve ambiguities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Analyze via:

- HPLC : Monitor degradation products (e.g., free serine or trityl alcohol) using a gradient elution (acetonitrile/water + 0.1% TFA).

- Mass spectrometry : Identify hydrolytic byproducts.

- Kinetic modeling : Calculate shelf life using Arrhenius equations. Store in amber vials under inert gas to prevent oxidation .

Q. What metadata standards are essential for documenting experimental data on this compound?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Protocol granularity : Specify exact equipment (e.g., Schlenk line for anhydrous conditions) and reagent grades (e.g., ≥99% trityl chloride).

- Inter-lab validation : Share raw data (NMR FID files, HPLC chromatograms) via platforms like Zenodo.

- Statistical reporting : Include SD/RSD for yields and purity across ≥3 independent trials .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be systematically resolved?

Methodological Answer: Perform a Cochrane-style systematic review :

- Search strategy : Use Boolean operators (e.g., "(this compound) AND (bioactivity OR cytotoxicity)") across PubMed, Scopus, and Embase. Include truncation (e.g., "serinate*") .

- Risk of bias assessment : Use ROBIS tool to evaluate study design flaws.

- Meta-analysis : Pool data using random-effects models (RevMan software) to account for heterogeneity. Triangulate with in vitro assays (e.g., dose-response curves in HEK293 cells) .

Q. What computational methods validate the stereochemical integrity of this compound in novel reaction environments?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts and optical rotation.

- MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on conformational stability.

- Docking studies : Assess enantiomer-protein binding differences (e.g., with serine racemase) using AutoDock Vina. Validate with experimental CD spectra .

Q. How can chiral separation techniques be optimized for this compound in complex matrices?

Methodological Answer:

- HPLC : Screen chiral columns (Chiralpak AD vs. Lux Amylose-2) with mobile phases (hexane:isopropanol 90:10 vs. ethanol with 0.1% DEA).

- CEC : Use capillary electrochromatography with sulfated β-cyclodextrin as a chiral selector.

- SFC : Supercritical CO with methanol co-solvent reduces run time by 40% vs. HPLC .

Q. What strategies mitigate racemization during large-scale production of this compound?

Methodological Answer:

Q. How do solvent polarity and pH impact the stability of this compound in pharmacological formulations?

Methodological Answer: Design a Doehlert matrix experiment:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.